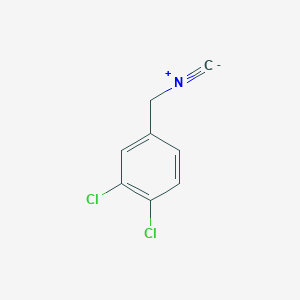

1,2-Dichloro-4-(isocyanomethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dichloro-4-(isocyanomethyl)benzene is an organic compound characterized by the presence of two chlorine atoms and an isocyanomethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 4-(isocyanomethyl)benzene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.

Another method involves the reaction of 1,2-dichlorobenzene with formaldehyde and hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to introduce the isocyanomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the isocyanomethyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include isocyanates and other oxidized forms of the isocyanomethyl group.

Reduction: Products include dechlorinated benzene derivatives and modified isocyanomethyl groups.

Aplicaciones Científicas De Investigación

1,2-Dichloro-4-(isocyanomethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-4-(isocyanomethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to potential biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichlorobenzene: Lacks the isocyanomethyl group, making it less reactive in certain chemical reactions.

4-(Isocyanomethyl)benzene:

1,4-Dichloro-2-(isocyanomethyl)benzene: Similar structure but with different chlorine atom positions, leading to different chemical properties and reactivity.

Uniqueness

1,2-Dichloro-4-(isocyanomethyl)benzene is unique due to the combination of chlorine atoms and an isocyanomethyl group on the benzene ring

Actividad Biológica

1,2-Dichloro-4-(isocyanomethyl)benzene is a halogenated aromatic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its dichlorobenzene structure, where two chlorine atoms are substituted at the 1 and 2 positions on the benzene ring, and an isocyanomethyl group is attached at the 4 position. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biomolecules through various mechanisms:

- Nucleophilic Substitution : The chlorine atoms can undergo nucleophilic substitution reactions, making the compound reactive towards biological nucleophiles such as amino acids and proteins.

- Formation of Reactive Intermediates : In biochemical pathways, it may form reactive intermediates that can modify biomolecules, potentially leading to toxicity or therapeutic effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study evaluated its impact on human liver cells (HepG2) and reported a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data suggests that higher concentrations lead to significant cytotoxicity, which is critical for assessing its safety profile in medicinal applications .

Case Studies

- In Vivo Toxicity : A study conducted on male and female mice exposed to varying doses of the compound revealed significant increases in liver weights and the incidence of hepatocellular adenoma at higher exposure levels. The results indicated a dose-related increase in tumor incidence, highlighting potential carcinogenic effects .

- Environmental Impact : Investigations into the environmental persistence of this compound suggest that it may bioaccumulate in aquatic organisms. This raises concerns about its ecological impact and necessitates further research into its degradation pathways .

Research Applications

This compound has found applications in various research domains:

- Medicinal Chemistry : Its derivatives are being explored for their potential as therapeutic agents due to their biological activity against specific targets.

- Synthetic Chemistry : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Dichlorobenzene | Lacks isocyanomethyl group | Lower reactivity; less cytotoxicity |

| 4-(Isocyanomethyl)benzene | No chlorine substitutions | Moderate reactivity; varied activity |

| 1,4-Dichloro-2-(isocyanomethyl)benzene | Different chlorine positioning | Altered reactivity; potential applications |

Propiedades

IUPAC Name |

1,2-dichloro-4-(isocyanomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYVLWDYEJFVHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374153 |

Source

|

| Record name | 1,2-dichloro-4-(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-36-0 |

Source

|

| Record name | 1,2-dichloro-4-(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.